molecular formula C17H13NO2S B2504641 (2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile CAS No. 861070-30-6

(2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile

Cat. No. B2504641
CAS RN: 861070-30-6
M. Wt: 295.36
InChI Key: UWAWRDPLMNQNIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile”, there is a related study on the stereoselective one-pot synthesis of multi-substituted 2,4-butadienes . The process involves the reaction of ketene dithioacetal with a variety of aromatic ketone compounds. The reaction proceeds via a cascade mechanism involving the addition of the ketene to the ketone compound, elimination of methylthiolate anion, subsequent intramolecular cyclization, and ring-opening reaction by re-addition of methylthiolate anion .


Molecular Structure Analysis

The molecular structure of “(2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile” are not explicitly provided in the sources I found .

Scientific Research Applications

  • Solution and Solid-State Photochemistry:

    • In a study by Liang et al. (1994), 2-(N-Methylanilino)-5-phenyl-2,4-pentadienenitrile, a compound related to your query, was shown to undergo isomerization or oxidative cleavage upon irradiation in solution, and dimerization in a regiospecific manner in solid state. This highlights the compound's potential applications in photochemistry (Liang et al., 1994).
  • Synthesis and Electrophile-Promoted Cyclization Reactions:

    • Christov and Ivanov (2002) developed a method for synthesizing alkatrienyl sulfoxides and sulfones, demonstrating the compound's versatility in creating five-membered heterocyclizations and various organic syntheses (Christov & Ivanov, 2002).
  • Photochemical and Thermal Preparation of Derivatives:

    • Research by Becher et al. (1981) on derivatives of glutaconaldehyde indicated that compounds similar to your query can be prepared both photochemically and thermally, suggesting their potential in synthetic organic chemistry (Becher et al., 1981).
  • Density Functional Theory (DFT) Study of Cycloaddition Reactions:

    • A study by Heydari et al. (2021) using DFT-based reactivity indices explored the cycloaddition reactions of 2-sulfonyl dienes, similar to the compound . This study provides insights into the reactivity and potential applications in reaction mechanism studies (Heydari et al., 2021).
  • Molecular Structure Analysis:

    • Sakthivel et al. (2006) conducted a study on a compound with a similar structure, focusing on its crystal packing and molecular interactions. This type of research is fundamental in understanding the physical and chemical properties of such compounds (Sakthivel et al., 2006).
  • Microwave-Assisted Oxidative Cyclizations:

    • Research by Curti et al. (2009) on the microwave-assisted synthesis of dihydrofurans used a methodology that could be applicable to the compound , demonstrating its potential in efficient and novel synthetic approaches (Curti et al., 2009).
  • Synthesis and X-Ray Structure Analysis:

    • The synthesis and structural analysis of related compounds, as studied by Abdel‐Aziz et al. (2014), provide a basis for understanding the chemical behavior and potential applications of such compounds in various fields, including material science (Abdel‐Aziz et al., 2014).

Safety and Hazards

The safety and hazards associated with “(2Z,4E)-5-phenyl-2-(phenylsulfonyl)-2,4-pentadienenitrile” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

2-(benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c18-14-17(13-7-10-15-8-3-1-4-9-15)21(19,20)16-11-5-2-6-12-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAWRDPLMNQNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)-5-phenylpenta-2,4-dienenitrile

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